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molecular formula C26H32BrNO4 B8105912 DSP-1053

DSP-1053

Cat. No. B8105912
M. Wt: 502.4 g/mol
InChI Key: ZSVLGHSNQJYODD-UHFFFAOYSA-N
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Patent
US08063223B2

Procedure details

An aqueous concentrated hydrochloric acid solution (36%, 760 μL, 8.5 mmol) was added at room temperature to a solution of the compound (3.07 g, 5.8 mmol) obtained in Example 3 in 2-propanol (20 mL), and the solution was stirred at room temperature for 15.5 hours. The precipitate was collected by filtration, washed with 2-propanol (2 mL×2), and dried under reduced pressure to obtain the title compound (2.26 g, 72%) as a white powder.
Quantity
760 μL
Type
reactant
Reaction Step One
Quantity
3.07 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
72%

Identifiers

REACTION_CXSMILES
[ClH:1].[Br:2][C:3]1[CH:28]=[CH:27][C:6]([CH2:7][CH:8]2[CH2:13][CH2:12][N:11]([CH2:14][CH2:15][C:16]3[CH:17]=[C:18]4[C:23](=[CH:24][CH:25]=3)[O:22][CH2:21][CH2:20][C:19]4=[O:26])[CH2:10][CH2:9]2)=[CH:5][C:4]=1[O:29][CH2:30][CH2:31][O:32][CH3:33]>CC(O)C>[ClH:1].[Br:2][C:3]1[CH:28]=[CH:27][C:6]([CH2:7][CH:8]2[CH2:13][CH2:12][N:11]([CH2:14][CH2:15][C:16]3[CH:17]=[C:18]4[C:23](=[CH:24][CH:25]=3)[O:22][CH2:21][CH2:20][C:19]4=[O:26])[CH2:10][CH2:9]2)=[CH:5][C:4]=1[O:29][CH2:30][CH2:31][O:32][CH3:33] |f:3.4|

Inputs

Step One
Name
Quantity
760 μL
Type
reactant
Smiles
Cl
Name
Quantity
3.07 g
Type
reactant
Smiles
BrC1=C(C=C(CC2CCN(CC2)CCC=2C=C3C(CCOC3=CC2)=O)C=C1)OCCOC
Name
Quantity
20 mL
Type
solvent
Smiles
CC(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was stirred at room temperature for 15.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
WASH
Type
WASH
Details
washed with 2-propanol (2 mL×2)
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
15.5 h
Name
Type
product
Smiles
Cl.BrC1=C(C=C(CC2CCN(CC2)CCC=2C=C3C(CCOC3=CC2)=O)C=C1)OCCOC
Measurements
Type Value Analysis
AMOUNT: MASS 2.26 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 72.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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